molecular formula C17H17NO4 B2874773 4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide CAS No. 1226434-60-1

4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B2874773
CAS No.: 1226434-60-1
M. Wt: 299.326
InChI Key: RFLFNAYYXBZCOY-UHFFFAOYSA-N
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Description

4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide is a synthetically derived small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzamide core, a privileged scaffold frequently found in compounds targeting a wide range of enzymes and receptors . The molecule is further functionalized with a furan-2-ylmethyl group, a heterocyclic moiety known to contribute to pharmacophore models by engaging in key hydrogen bonding and hydrophobic interactions, thereby influencing binding affinity and selectivity . The 2-cyclopropyl-2-oxoethoxy side chain offers a conformationally constrained element that can be utilized to fine-tune the compound's physicochemical properties and metabolic stability. This compound serves as a versatile chemical intermediate or a structural template in the design and synthesis of novel bioactive molecules. Researchers can leverage its structure to develop potential enzyme inhibitors or receptor modulators, given the established role of similar benzamide derivatives in pharmaceutical development . For instance, benzamide-containing compounds have been explored as clinical candidates for treating inflammatory diseases and have demonstrated potent and selective antagonistic activity against various biological targets in preclinical studies . The presence of the amide bond makes it a candidate for studies involving bioisosteric replacement strategies, a common approach in lead optimization to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates . Consequently, this benzamide is a valuable tool for chemists and pharmacologists engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and probing novel biological pathways.

Properties

IUPAC Name

4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(12-3-4-12)11-22-14-7-5-13(6-8-14)17(20)18-10-15-2-1-9-21-15/h1-2,5-9,12H,3-4,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLFNAYYXBZCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like diazomethane.

    Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Researchers may study the biological activity of the compound to understand its potential as a drug candidate.

Medicine

    Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

4-(2-Cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide

Structural Differences :

  • The N-(2,4-difluorobenzyl) group replaces the N-(furan-2-ylmethyl) substituent.
  • Molecular Formula: C₁₉H₁₇F₂NO₃ vs. C₁₈H₁₇NO₄ (estimated for the target compound).
  • Average Mass: 345.345 g/mol (difluorobenzyl analog) vs. ~325–335 g/mol (target compound) .

Physicochemical Implications :

  • Electron Effects : Fluorine atoms in the difluorobenzyl group introduce strong electron-withdrawing effects, which may influence binding to electron-rich targets (e.g., enzymes or receptors).

Pharmacological Inference :

  • Fluorinated benzyl groups are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration. The furan analog may exhibit reduced CNS activity but improved solubility in aqueous environments .

N-(2-Oxo-2-phenylacetyl)benzamide

Structural Differences :

  • Features a 2-oxo-2-phenylacetyl group instead of the cyclopropane-containing side chain.
  • Lacks the furan or fluorobenzyl substituents .

Furan-Containing Analogs

Examples from (e.g., 931618-00-7: 7-chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide):

  • Shared Features : Furan rings and benzamide backbones.
  • Divergences : Substituents like pyridinyl or chloro groups alter electronic and steric profiles.

Activity Trends :

  • Furan derivatives often exhibit antioxidant and antimicrobial activities due to the heteroaromatic system’s redox activity. The target compound’s cyclopropyl-oxoethoxy group may further modulate these effects .

Comparative Data Table

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Potential Activities
4-(2-Cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide C₁₈H₁₇NO₄ (est.) ~325–335 N-(furan-2-ylmethyl), cyclopropyl Antimicrobial, CNS modulation (inferred)
4-(2-Cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide C₁₉H₁₇F₂NO₃ 345.345 N-(2,4-difluorobenzyl) Enhanced lipophilicity, CNS-targeting
N-(2-Oxo-2-phenylacetyl)benzamide C₁₅H₁₃NO₃ 255.27 2-oxo-2-phenylacetyl Anti-convulsant, antimicrobial
7-Chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide C₁₆H₁₁ClN₂O₂ 298.73 Chloro, pyridinyl Antimicrobial, antioxidant

Structural and Pharmacokinetic Insights

  • Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to phenyl or alkyl chains .
  • Crystal Packing : Analogous N-substituted benzamides exhibit intermolecular hydrogen bonding (e.g., N–H⋯O interactions), which could influence solubility and crystallinity .

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